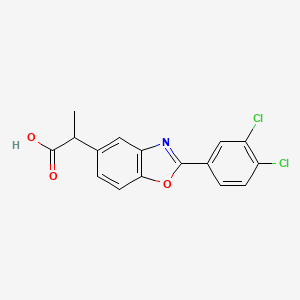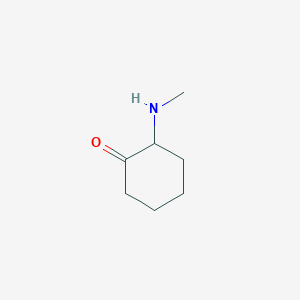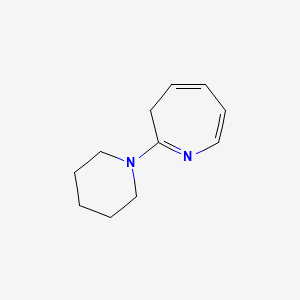![molecular formula C19H17NO3 B14651878 1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene CAS No. 51079-93-7](/img/structure/B14651878.png)
1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene is an organic compound characterized by its unique structure, which includes a methoxy group attached to a benzene ring and a nitrophenyl group connected through a hexa-1,3,5-trienyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene typically involves a multi-step process. One common method includes the following steps:
Formation of the hexa-1,3,5-trienyl chain: This can be achieved through a series of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form the desired conjugated triene system.
Attachment of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Methoxylation of the benzene ring:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the conversion of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the generation of reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-[6-(4-ethoxyphenyl)hexa-1,3,5-trien-1-yl]benzene
- 1-Methoxy-4-[6-(4-n-propoxyphenyl)hexa-1,3,5-trien-1-yl]benzene
- 1-Methoxy-4-[6-(4-n-butoxyphenyl)hexa-1,3,5-trien-1-yl]benzene
Comparison: Compared to its analogs, 1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
51079-93-7 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
1-[6-(4-methoxyphenyl)hexa-1,3,5-trienyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H17NO3/c1-23-19-14-10-17(11-15-19)7-5-3-2-4-6-16-8-12-18(13-9-16)20(21)22/h2-15H,1H3 |
Clé InChI |
MMRNCOXIOGYODS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


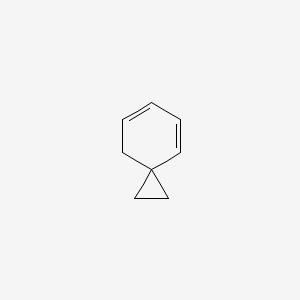

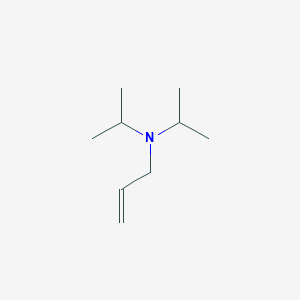
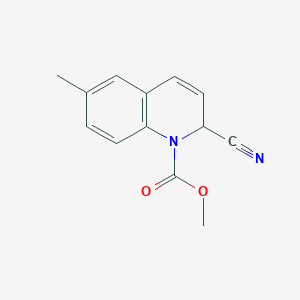
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)



![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
